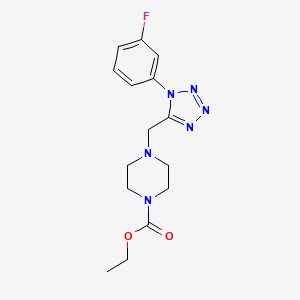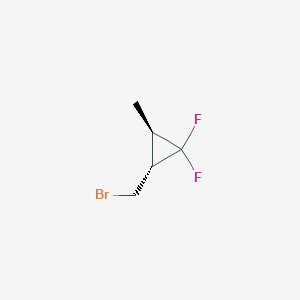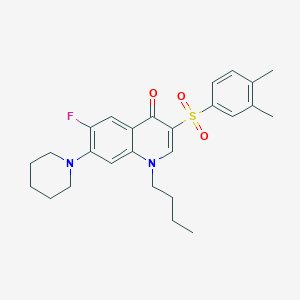
ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex chemical structure used in various scientific and industrial applications. Its unique properties are derived from the interaction of its constituent groups, which include a fluorophenyl group, a tetrazole ring, and a piperazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : The process begins with the appropriate fluorophenyl precursor, which is reacted with other reagents to form the tetrazole ring.
Formation of Tetrazole Ring: : The fluorophenyl group undergoes a cyclization reaction with azide compounds under acidic conditions to form the tetrazole ring.
Piperazine Integration: : The resulting product is then coupled with piperazine under controlled temperature and pressure conditions, often using solvents like dichloromethane or ethanol.
Esterification: : Finally, esterification is carried out to introduce the ethyl group, completing the synthesis of the compound.
Industrial Production Methods
In an industrial setting, the synthesis involves scaled-up processes using bulk reagents, automated reactors, and precise monitoring to ensure consistency and purity. The steps are similar to laboratory synthesis but optimized for large-scale production, often involving continuous flow reactions and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions are possible, particularly on the tetrazole ring or the piperazine moiety, using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : The fluorophenyl group makes the compound a candidate for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium or potassium permanganate in neutral conditions.
Reduction: : Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: : Nucleophiles like sodium methoxide in methanol or sodium amide in liquid ammonia.
Major Products
Oxidized Derivatives: : Hydroxylated or ketone-containing products.
Reduced Derivatives: : Amines or partially hydrogenated tetrazoles.
Substituted Products: : Compounds with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: : Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: : Investigated for potential pharmaceutical applications, especially as enzyme inhibitors or receptor modulators.
Medicine
Therapeutics: : Explored for therapeutic uses, including potential anti-inflammatory and antimicrobial properties.
Industry
Material Science: : Applied in the development of advanced materials with specific mechanical or chemical properties.
Agrochemicals: : Used in the synthesis of novel agrochemical compounds for pest control.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The presence of the tetrazole ring and fluorophenyl group allows it to fit into binding sites, interfering with normal biochemical pathways. This interaction can disrupt cellular processes, leading to the desired therapeutic or chemical outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Ethyl 4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Ethyl 4-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate stands out due to the specific placement of the fluorine atom, which affects its chemical reactivity and biological activity. The unique spatial arrangement confers distinct physical properties, such as solubility and binding affinity, making it valuable in applications where other similar compounds might fall short.
This detailed overview offers a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds. Science can be fascinating!
Propriétés
IUPAC Name |
ethyl 4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-2-24-15(23)21-8-6-20(7-9-21)11-14-17-18-19-22(14)13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBATOUCDPBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2770943.png)
![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)
![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)
![N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B2770949.png)
![5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2770951.png)

![4-[2-(4-chlorophenyl)acetyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2770954.png)
![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)
![N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2770965.png)
